molecular formula C9H5ClN2O2S B15252346 4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid

4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid

Cat. No.: B15252346
M. Wt: 240.67 g/mol
InChI Key: GRELXHASKHJTPD-UHFFFAOYSA-N
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Description

4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the thiophene ring, which is a sulfur-containing five-membered ring, and the pyrimidine ring, a nitrogen-containing six-membered ring, contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the thiophene moiety. One common method is the condensation reaction between a thiophene derivative and a pyrimidine precursor. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to introduce the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling pathways . The presence of the thiophene and pyrimidine rings allows for specific interactions with the active sites of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and the potential for multiple biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H5ClN2O2S

Molecular Weight

240.67 g/mol

IUPAC Name

6-chloro-2-thiophen-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2S/c10-7-4-5(9(13)14)11-8(12-7)6-2-1-3-15-6/h1-4H,(H,13,14)

InChI Key

GRELXHASKHJTPD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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